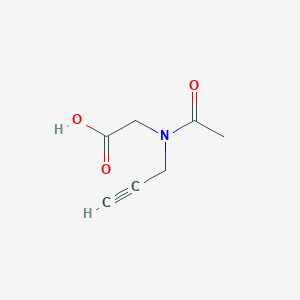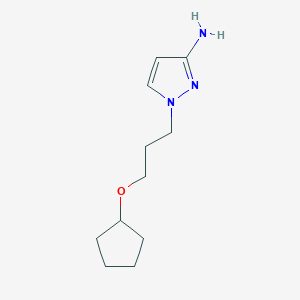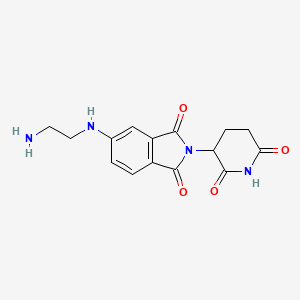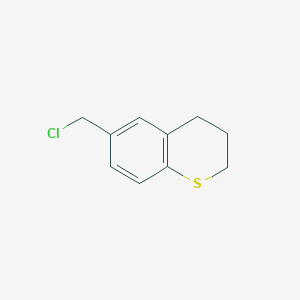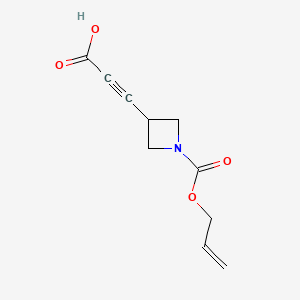
3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a prop-2-ynoic acid moiety, and a prop-2-en-1-yloxycarbonyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the prop-2-ynoic acid and prop-2-en-1-yloxycarbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for research in cell biology and biochemistry.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules and thereby exerting its antiproliferative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring structure and has been studied for its antiproliferative activity.
3-allylazetidin-2-one: Another azetidine derivative with potential biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Similar in structure and function, with applications in medicinal chemistry.
Uniqueness
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other azetidine derivatives, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3-(1-prop-2-enoxycarbonylazetidin-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-5-15-10(14)11-6-8(7-11)3-4-9(12)13/h2,8H,1,5-7H2,(H,12,13) |
Clé InChI |
HFSKMKOZPVQBSC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1CC(C1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
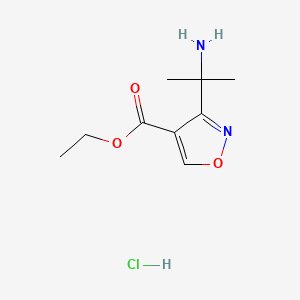
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)

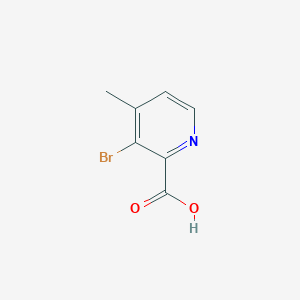
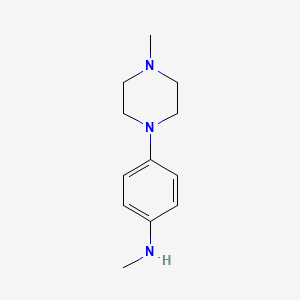

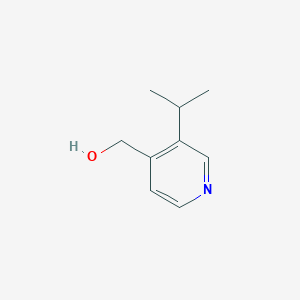
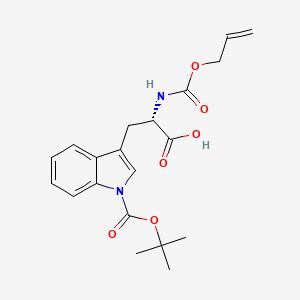
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
